4-Bromo-2,6-difluorophenol
Overview
Description
4-Bromo-2,6-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a white to off-white crystalline solid .
Scientific Research Applications
Chemistry: 4-Bromo-2,6-difluorophenol is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds and intermediates for pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It serves as a model compound for investigating the interactions of halogenated phenols with enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of flame retardants and electronic chemicals.
Mechanism of Action
Target of Action
This compound is a type of organic compound and is often used in organic synthesis
Biochemical Pathways
Given its use in organic synthesis, it may be involved in a variety of reactions and pathways . The downstream effects of these pathways would depend on the specific reactions and the context in which they occur.
Pharmacokinetics
Its impact on bioavailability would depend on these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
As an organic compound used in synthesis, it could potentially have a wide range of effects depending on the specific reactions it is involved in and the context of those reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-difluorophenol . These factors could include temperature, pH, and the presence of other chemicals, among others .
Biochemical Analysis
Biochemical Properties
It is known that bromophenols, which include 4-Bromo-2,6-difluorophenol, consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol
Cellular Effects
It is known that bromophenols can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Bromophenols are known to be produced by electrophilic halogenation of phenol with bromine
Temporal Effects in Laboratory Settings
It is known that this compound is a white to off-white to light-yellow powder or crystals . It is recommended to store it in a cool place and keep the container tightly closed in a dry and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-2,6-difluorophenol involves the bromination of 2,6-difluorophenol. The reaction is typically carried out using N-bromosuccinimide in N,N-dimethylformamide at temperatures ranging from 0°C to room temperature. The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and extraction helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide and fluorinating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorophenol
- 4-Bromo-2,3-difluorophenol
- 2,6-Difluorophenol
Comparison: 4-Bromo-2,6-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as higher thermal stability and specific reactivity patterns, compared to its analogs .
Properties
IUPAC Name |
4-bromo-2,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSJPFAAGLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371253 | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104197-13-9 | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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